molecular formula C16H19ClN4O3S B2829701 N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide CAS No. 877978-87-5

N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide

Cat. No. B2829701
CAS RN: 877978-87-5
M. Wt: 382.86
InChI Key: NUKBOLRGLFECJI-UHFFFAOYSA-N
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Description

N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide, also known as CPB, is a chemical compound that has gained significant interest in the scientific community due to its potential use in various fields, such as medicine, agriculture, and material sciences. CPB is a hydrazide derivative that contains a sulfonyl group and a pyridine ring, making it a unique compound with diverse properties.

Mechanism of Action

The mechanism of action of N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide involves the inhibition of enzymes and receptors through the formation of covalent bonds with the sulfonyl group. N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been shown to inhibit the activity of enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body, and protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has also been shown to inhibit the activity of receptors such as the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has also been shown to reduce inflammation by inhibiting the activity of enzymes and receptors involved in the inflammatory response. Additionally, N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has several advantages for lab experiments, including its high potency and selectivity for enzymes and receptors, making it a useful tool compound for biochemical and physiological studies. Additionally, N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has a unique structure that allows for the formation of covalent bonds with enzymes and receptors, making it a valuable tool for studying the mechanism of action of these proteins. However, N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain assays, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide, including its potential use as a therapeutic agent for various diseases, the development of new synthesis methods to improve yield and purity, and the study of its interaction with other proteins and compounds. Additionally, N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide could be used as a tool compound for the study of enzyme and receptor function in various biological systems, including the brain and immune system. Finally, the development of new analogs of N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide with improved properties could lead to the discovery of new drugs and materials with unique properties.

Synthesis Methods

The synthesis of N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide involves the reaction of 6-chloro-3-pyridinesulfonyl chloride with 4-diethylaminobenzohydrazide in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is obtained after purification using column chromatography or recrystallization. The yield of N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide is typically around 50-60%, and the purity can be determined using techniques such as HPLC or NMR spectroscopy.

Scientific Research Applications

N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been shown to inhibit the activity of several enzymes and receptors that are involved in these diseases, making it a promising candidate for drug development. Additionally, N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been used as a tool compound in biochemical and physiological studies to elucidate the mechanism of action of various enzymes and receptors.

properties

IUPAC Name

N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-3-21(4-2)13-7-5-12(6-8-13)16(22)19-20-25(23,24)14-9-10-15(17)18-11-14/h5-11,20H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKBOLRGLFECJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide

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